molecular formula C14H26N2O2 B11775952 tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B11775952
M. Wt: 254.37 g/mol
InChI Key: WDKTXMYBFRLTFW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate: is a bicyclic compound with a tert-butyl ester group It is known for its unique structure, which includes a bicyclo[331]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can be exploited in drug design .

Comparison with Similar Compounds

  • tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
  • tert-Butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Comparison: While these compounds share a similar bicyclic framework, tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific substitution pattern and functional groups. This uniqueness can lead to different reactivity and applications in synthesis and medicinal chemistry .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-5-4-6-12(16)8-10(7-11)9-15/h10-12H,4-9,15H2,1-3H3

InChI Key

WDKTXMYBFRLTFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)CN

Origin of Product

United States

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